molecular formula C22H18FN5O3 B3018278 7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 370573-78-7

7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3018278
CAS RN: 370573-78-7
M. Wt: 419.416
InChI Key: IGVKICFITWMNKI-UHFFFAOYSA-N
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Description

The compound "7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of the imidazo[2,1-f]purine class, which is known for its potential biological activities. Although the specific compound is not directly studied in the provided papers, related compounds have been investigated for their intermolecular interactions, spectral and photophysical properties, and structure-activity relationships, particularly in the context of their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds, such as arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, has been reported. These compounds were synthesized and tested for their affinity for various receptors, including serotoninergic and dopaminergic receptors . The synthesis likely involves multiple steps, including the formation of the imidazo[2,1-f]purine core and subsequent functionalization at specific positions on the ring system. The substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system is crucial for receptor affinity and selectivity .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For instance, the molecule 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione was found to crystallize in the P-1 space group with a layered crystal packing stabilized by hydrogen bonds and electrostatic energy contributions . The molecular sheets formed by these interactions are interconnected via different stacking motifs, which are significantly influenced by dispersion energy components .

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-f]purine derivatives can be inferred from their spectral and photophysical properties. For example, the photophysical properties of some imidazo[1,2-a]purine derivatives related to acyclovir have been studied, revealing that the fluorescence behavior of these compounds depends on solvent polarity and pH . The protonation and deprotonation of these molecules in the ground state suggest that they can undergo acid-base reactions under different pH conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purine derivatives are influenced by their molecular structure and substituents. The quantitative analysis of intermolecular interactions in a xanthine derivative, a related class of molecules, indicates an anisotropic distribution of interaction energies, which could be relevant for the design of new materials . The spectral properties of these compounds are also affected by the solvent environment and pH, which can lead to changes in their absorption and fluorescence characteristics .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of derivatives of this compound were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. These studies aimed at identifying potent ligands for serotonin receptors (5-HT1A/5-HT7) with weak inhibitory potencies for phosphodiesterases (PDE4B and PDE10A), suggesting their potential application in developing antidepressant and anxiolytic agents. Preliminary pharmacological in vivo studies demonstrated the antidepressant potential of certain derivatives in the forced swim test (FST) in mice, with some compounds showing greater potency than reference drugs like diazepam. This indicates the compound's relevance in designing lead compounds for psychiatric disorders treatment (Zagórska et al., 2016).

Structure-Activity Relationships

Further research into the structure-activity relationships of derivatives of this compound highlighted the significance of substituents at specific positions of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. Docking studies emphasized the essential role of these substituents in determining the compounds' receptor activities, which could guide the development of new pharmaceutical agents with potential antidepressant and anxiolytic properties (Zagórska et al., 2015).

Analgesic Activity

A different line of research focused on the analgesic activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, revealing significant analgesic and anti-inflammatory effects in in vivo models. This study proposed these derivatives as a new class of analgesic and anti-inflammatory agents, providing a foundation for future pharmacological evaluations (Zygmunt et al., 2015).

Fluorescence Sensing

Another research avenue explored the spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir, focusing on their potential applications in fluorescence sensing. The study combined experimental and computational approaches to determine the compounds' ground and excited-state properties, offering insights into designing fluorescent sensors for various applications (Wenska et al., 2004).

properties

IUPAC Name

7-(4-fluorophenyl)-6-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3/c1-25-19-18(20(29)26(2)22(25)30)27-12-17(13-4-6-14(23)7-5-13)28(21(27)24-19)15-8-10-16(31-3)11-9-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVKICFITWMNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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